molecular formula C12H20N2 B588330 3-[2-(Diethylamino)ethyl]aniline CAS No. 932394-03-1

3-[2-(Diethylamino)ethyl]aniline

Cat. No. B588330
CAS RN: 932394-03-1
M. Wt: 192.306
InChI Key: LAGODRBIOPZVIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilines, including “3-[2-(Diethylamino)ethyl]aniline”, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves replacing a carbon-hydrogen (C–H) bond with a carbon-nitrogen (C–N) bond . Another method involves the use of palladium-catalyzed reactions .


Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . “3-[2-(Diethylamino)ethyl]aniline” is a secondary amine as it has two alkyl groups attached to the nitrogen atom .


Chemical Reactions Analysis

Anilines, including “3-[2-(Diethylamino)ethyl]aniline”, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are also precursors for one of the two monomers needed to produce polyurethane materials .

Scientific Research Applications

Biochemical Research

3-Amino-N,N-diethyl-benzeneethanamine: is recognized for its role in biochemical research due to its properties as an aromatic amine . It serves as a fundamental building block in the synthesis of various biochemical compounds. Its structure allows for the introduction of the diethylaminoethyl group into larger molecules, which can be crucial for studying receptor-ligand interactions in pharmacological research.

Antineoplastic Agent Synthesis

This compound has potential applications in the synthesis of antineoplastic agents . The presence of the amino group makes it a candidate for creating novel compounds that could interfere with the growth and proliferation of cancer cells. Research in this area focuses on developing targeted therapies that are more effective and have fewer side effects than current treatments.

Material Science

In material science, 3-Amino-N,N-diethyl-benzeneethanamine can be used to synthesize new polymeric materials . Its ability to act as a monomer or a cross-linking agent can lead to the creation of polymers with unique electrical, mechanical, and thermal properties, which are valuable for various industrial applications.

Organic Synthesis

The compound is a versatile intermediate in organic synthesis . It can be utilized to construct complex organic molecules, including natural products and pharmaceuticals. Its reactivity with various electrophiles and nucleophiles allows chemists to introduce or modify functional groups in a controlled manner.

Agrochemical Research

3-Amino-N,N-diethyl-benzeneethanamine: may find applications in agrochemical research for the development of new pesticides and herbicides . Its structural flexibility enables the creation of compounds that can target specific pests or weeds, reducing the environmental impact of agricultural practices.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrophotometry . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.

Safety and Hazards

The safety data sheet for anilines indicates that they are toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . They are also suspected of causing genetic defects and cancer .

Relevant Papers Several papers were found during the search. One paper discusses the synthesis procedures of coumarin heterocycles . Another paper provides an overview of the synthesis of anilines . These papers may provide further insights into the properties and applications of “3-[2-(Diethylamino)ethyl]aniline”.

properties

IUPAC Name

3-[2-(diethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGODRBIOPZVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651592
Record name 3-[2-(Diethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932394-03-1
Record name 3-[2-(Diethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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